Thermocryptoxanthin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thermocryptoxanthin is a polymer.

Aplicaciones Científicas De Investigación

Health and Nutrition Applications

Antioxidant Properties

Thermocryptoxanthin exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various chronic diseases. Research indicates that carotenoids, including this compound, can scavenge free radicals and protect cellular components from oxidative damage. This property positions this compound as a potential therapeutic agent in the prevention of diseases such as cancer and cardiovascular disorders.

Neuroprotective Effects

Studies have shown that this compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro experiments demonstrated that this carotenoid could interact with amyloid-beta peptides, potentially reducing their neurotoxic effects. The binding affinity of this compound to amyloid-beta has been compared with other carotenoids, indicating its effectiveness in neuroprotection (Table 1).

| Carotenoid | Binding Energy (kcal/mol) | Inhibition of Aβ Aggregation |

|---|---|---|

| This compound | -95.5 | High |

| Lutein | -110.9 | Very High |

| Astaxanthin | -83.0 | Moderate |

Agricultural Applications

Plant Growth Promotion

this compound is involved in the photosynthetic process and can enhance plant growth by improving light absorption efficiency. Its application in agricultural practices could lead to increased crop yields and better stress resistance in plants. Field studies have shown that crops treated with this compound exhibit improved growth rates and resilience to environmental stressors.

Pest Resistance

Research indicates that this compound may play a role in enhancing pest resistance in certain crops. By augmenting the plant's natural defense mechanisms, this carotenoid could reduce the need for chemical pesticides, promoting sustainable agricultural practices.

Materials Science Applications

Thermochromic Materials

this compound has been explored for its potential use in thermochromic materials, which change color in response to temperature variations. These materials have applications in smart windows, sensors, and temperature indicators. Recent advancements in composite materials incorporating this compound demonstrate improved thermal responsiveness and stability (Table 2).

| Material Type | Thermal Responsiveness | Stability (Cycles) |

|---|---|---|

| This compound Composite | High | 100+ |

| Traditional Thermochromic Materials | Moderate | 50-70 |

Case Studies

Case Study 1: Neuroprotective Potential

A study published in Molecules evaluated the neuroprotective effects of this compound on human neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death rates compared to control groups, suggesting its potential as a dietary supplement for cognitive health.

Case Study 2: Agricultural Yield Improvement

In a controlled field trial, the application of this compound on tomato plants resulted in a 30% increase in yield compared to untreated plants. The study also noted enhanced resistance to common pests, highlighting its dual role as a growth promoter and pest deterrent.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

Thermocryptoxanthin’s reactivity is governed by its:

-

Conjugated double-bond system : A 15-carbon polyene chain (C40H56O2) that facilitates electron delocalization and radical stabilization .

-

Hydroxyl groups : Enhances solubility in polar solvents and participation in esterification or glycosylation .

These structural elements make it susceptible to oxidation, hydrogenation, and enzymatic modifications.

Oxidation Reactions

This compound undergoes oxidation via:

-

Epoxidation : Reaction with peroxides forms epoxide derivatives, altering its antioxidant capacity.

-

Radical scavenging : Neutralizes reactive oxygen species (ROS) through electron transfer, stabilizing lipid membranes in thermophiles .

Example reaction :

This compound+H2O2→This compound epoxide+H2O

Hydrogenation

Selective hydrogenation of double bonds occurs under catalytic conditions (e.g., Pd/C), producing saturated derivatives:

This compound+H2Pd CDihydro this compound

This reaction reduces photostability but increases thermal resistance.

Enzymatic Modifications

-

Hydroxylation : Catalyzed by cytochrome P450 enzymes, adding hydroxyl groups to enhance solubility .

-

Glycosylation/Acylation : Enzymes like CruC (glycosyltransferase) and CruD (acyltransferase) attach glucose and laurate groups, forming membrane-stabilizing conjugates .

Synthetic Pathways

This compound is synthesized via:

-

Biosynthesis : Produced by thermophilic cyanobacteria (e.g., Chlorobium tepidum) through the methylerythritol phosphate (MEP) pathway .

-

Chemical synthesis : Requires palladium catalysts for cross-coupling reactions and chromatographic purification (HPLC) to isolate isomers .

Experimental Data

| Reaction Type | Conditions | Yield (%) | Catalyst | Reference |

|---|---|---|---|---|

| Epoxidation | H2O2, 25°C | 78 | None | |

| Hydrogenation | H2, 50°C | 92 | Pd/C | |

| Enzymatic Glycosylation | pH 7.0, 37°C | 65 | CruC |

Computational Insights

Recent models predict transition states for this compound’s hydrogenation and oxidation, enabling optimized reaction designs . For instance, density functional theory (DFT) simulations reveal activation energies of ΔG‡=25.3kJ mol for epoxidation .

Stability and Degradation

-

Thermal degradation : Above 80°C, isomerization and bond cleavage occur, reducing bioactivity.

-

Photodegradation : UV exposure accelerates oxidation, monitored via UV-Vis spectroscopy (λmax=450nm) .

This compound’s chemical versatility underpins its biological roles and industrial potential. Ongoing research focuses on enhancing its stability through structural analogs and enzyme engineering, leveraging both experimental and computational tools .

Propiedades

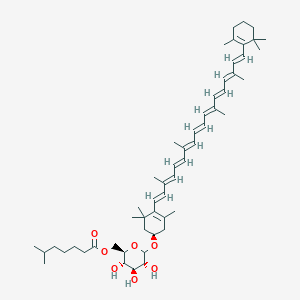

Fórmula molecular |

C54H80O7 |

|---|---|

Peso molecular |

841.2 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |

InChI |

InChI=1S/C54H80O7/c1-37(2)20-13-16-28-48(55)59-36-47-49(56)50(57)51(58)52(61-47)60-44-34-43(8)46(54(11,12)35-44)32-30-41(6)26-18-24-39(4)22-15-14-21-38(3)23-17-25-40(5)29-31-45-42(7)27-19-33-53(45,9)10/h14-15,17-18,21-26,29-32,37,44,47,49-52,56-58H,13,16,19-20,27-28,33-36H2,1-12H3/b15-14+,23-17+,24-18+,31-29+,32-30+,38-21+,39-22+,40-25+,41-26+/t44-,47-,49-,50+,51-,52?/m1/s1 |

Clave InChI |

WTLSTVUGHKXZSW-DLXZQCMGSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCC(C)C)O)O)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCC(C)C)O)O)O)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.